molecular formula C13H30OSi B067182 N-Decyldimethylmethoxysilane CAS No. 180163-82-0

N-Decyldimethylmethoxysilane

Cat. No.: B067182
CAS No.: 180163-82-0
M. Wt: 230.46 g/mol
InChI Key: IKIVNCRFEYCANR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Decyldimethylmethoxysilane is an organosilicon compound with the molecular formula C13H30OSi. It is characterized by a decyl group attached to a dimethylsilyl group, which is further bonded to a methoxy group. This compound is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Decyldimethylmethoxysilane can be synthesized through the hydrosilylation reaction of decene with dimethylmethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of reactants through a fixed-bed reactor containing the platinum catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: This compound can be reduced to form silanes using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; temperatures around 25°C to 50°C.

    Reduction: Lithium aluminum hydride; temperatures around 0°C to 25°C.

    Substitution: Halides, amines; temperatures around 50°C to 100°C.

Major Products:

    Oxidation: Silanols, siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

N-Decyldimethylmethoxysilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: Employed in the modification of surfaces to create hydrophobic coatings, which are useful in biological assays and diagnostics.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.

Mechanism of Action

The mechanism by which N-Decyldimethylmethoxysilane exerts its effects is primarily through the formation of strong covalent bonds with various substrates. The methoxy group can hydrolyze to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is particularly useful in creating durable coatings and adhesives.

Comparison with Similar Compounds

    N-Octyldimethylmethoxysilane: Similar structure but with an octyl group instead of a decyl group.

    N-Dodecyldimethylmethoxysilane: Similar structure but with a dodecyl group instead of a decyl group.

    N-Hexyldimethylmethoxysilane: Similar structure but with a hexyl group instead of a decyl group.

Uniqueness: N-Decyldimethylmethoxysilane is unique due to its optimal chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly effective in applications requiring surface modification and adhesion.

Properties

IUPAC Name

decyl-methoxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30OSi/c1-5-6-7-8-9-10-11-12-13-15(3,4)14-2/h5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIVNCRFEYCANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311028
Record name Decylmethoxydimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180163-82-0
Record name Decylmethoxydimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180163-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decylmethoxydimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.